molecular formula C10H12ClNO3 B1199407 4-Hydroxychlorpropham CAS No. 28705-96-6

4-Hydroxychlorpropham

Cat. No.: B1199407
CAS No.: 28705-96-6
M. Wt: 229.66 g/mol
InChI Key: LODWUFQKCTUNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxychlorpropham (4-HCP) is a chemical compound that belongs to the family of chlorpropham herbicides. It is widely used in agriculture as a pre-emergent herbicide to control the growth of weeds in crops. 4-HCP is also used in scientific research as a tool to study plant growth and development.

Scientific Research Applications

  • Tumor Concentrations and Tissue Distribution : A study by Solitro and MacKeigan (2018) investigated hydroxychloroquine, a molecule related to 4-Hydroxychlorpropham, focusing on its distribution in various tissues and tumor concentrations in mice. This research is significant for understanding the potential of such compounds in cancer treatment (Solitro & MacKeigan, 2018).

  • Collagen Quantification : Lin and Kuan (2010) developed a kit for analyzing 4-Hydroxyproline, which is related to this compound, to measure collagen content in biological specimens. This has applications in understanding connective tissue and collagen synthesis (Lin & Kuan, 2010).

  • Anti-Cancer Agents : Research by Verbaanderd et al. (2017) highlighted the potential of chloroquine and hydroxychloroquine, related to this compound, as anti-cancer agents. These compounds have been shown to sensitize tumor cells to various drugs, enhancing therapeutic activity (Verbaanderd et al., 2017).

  • Value-Added Compounds from 4-Hydroxybenzoic Acid : Wang et al. (2018) discussed the use of 4-Hydroxybenzoic acid, similar in structure to this compound, as an intermediate for producing high-value bioproducts with applications in various industries (Wang et al., 2018).

  • Antitumor Therapies : Ferreira et al. (2021) explored the use of chloroquine and hydroxychloroquine in antitumor therapies. These compounds exhibit both autophagy-related and unrelated antitumor mechanisms, offering a broad range of therapeutic applications (Ferreira et al., 2021).

  • Cancer Clinical Trials : A study by Chude and Amaravadi (2017) focused on the use of hydroxychloroquine in cancer clinical trials, emphasizing its role in enhancing the efficacy of various cancer therapies (Chude & Amaravadi, 2017).

  • Defense Chemicals in the Gramineae : Niemeyer (1988) discussed hydroxamic acids, which include compounds like this compound, as defense chemicals in cereals against pests and diseases (Niemeyer, 1988).

  • Metabolism and Cytotoxicity in Liver : Carrera et al. (1998) investigated the metabolism and cytotoxicity of chlorpropham (CIPC) and its major metabolites, including this compound, in rat hepatocytes. This study is crucial for understanding the toxicological profile of these compounds (Carrera et al., 1998).

Safety and Hazards

The safety data sheet for 4-Hydroxychlorpropham indicates that it has acute oral toxicity (Category 4, H302), is carcinogenic (Category 1B, H350), has reproductive toxicity (Category 1B, H360), and poses short-term (acute) and long-term (chronic) aquatic hazards (Category 1, H400 and H410 respectively) .

Future Directions

The behavior of the major potato metabolite 4′-hydroxychlorpropham and of 3-chloroaniline under hydrolysis conditions representative of food processing should be further addressed and an additional processing trial on potato involving higher temperatures (> 120°C) should be conducted .

Mechanism of Action

Target of Action

4-Hydroxychlorpropham, a major metabolite of chlorpropham (CIPC), primarily targets the intracellular ATP and potassium levels in rat hepatocytes . It interacts with these cellular components, leading to changes in their levels and consequently affecting the cell’s metabolic activities .

Mode of Action

This compound interacts with its targets, causing a reduction in intracellular ATP and potassium levels . While chlorpropham has a cytolytic effect, this compound has a weaker cytolytic effect but modifies ATP and potassium levels to a greater extent than chlorpropham .

Biochemical Pathways

The metabolism of this compound involves sulphation and glucuronidation reactions . When these reactions are effective, there is a compensatory increase in the amount of this compound glucuronide formed, and the level of free this compound remains low . The presence of d-galactosamine leads to a decrease of glucuronide and sulphate conjugates, accompanied by an increase of the free this compound level in the culture medium .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound’s interaction with its targets and its subsequent metabolism significantly impact its bioavailability . .

Result of Action

The action of this compound results in a marked reduction of ATP synthesis, leading to a modification of cell permeability . The cytolytic effect is due to chlorpropham itself, whereas the effect on energy supply is attributed to free this compound . This demonstrates a combined effect of free this compound and D-galactosamine on intracellular ATP level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s toxicity can increase in vivo after D-galactosamine pretreatment . Moreover, the compound’s action as a herbicide and plant growth inhibitor is influenced by its application environment . .

Biochemical Analysis

Biochemical Properties

4-Hydroxychlorpropham plays a significant role in biochemical reactions, particularly in the context of herbicide activity. It interacts with various enzymes and proteins, including those involved in mitochondrial function. For instance, this compound has been shown to induce mitochondrial dysfunction in rat hepatocytes . This interaction affects the mitochondrial membrane potential and ATP synthesis, leading to altered cellular energy metabolism.

Cellular Effects

The effects of this compound on cells are profound. In isolated rat hepatocytes, it has been observed to cause cytotoxicity by modifying intracellular ATP and potassium levels . This compound also influences cell signaling pathways and gene expression, particularly those related to energy metabolism and cell permeability. The cytolytic effect of this compound is less pronounced than that of its parent compound, chlorpropham, but it significantly impacts cellular energy supply .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits enzymes involved in sulphation and glucuronidation, leading to an accumulation of free this compound in the cell . This accumulation disrupts ATP synthesis and alters cell permeability. Additionally, this compound affects the structure and function of microtubules, inhibiting cell division and growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound in rat hepatocytes leads to a marked reduction in ATP synthesis and increased cell permeability . These temporal changes highlight the importance of considering the duration of exposure in toxicity assessments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild cytotoxicity, while higher doses can lead to significant toxic effects, including mitochondrial dysfunction and altered energy metabolism . Threshold effects have been observed, where a certain dosage level results in a dramatic increase in cytotoxicity. Additionally, high doses of this compound can cause adverse effects such as liver damage and reduced cell viability .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to sulphation and glucuronidation. It interacts with enzymes such as sulphotransferases and glucuronosyltransferases, which facilitate its conversion to more water-soluble forms for excretion . These interactions affect metabolic flux and the levels of various metabolites, influencing the overall metabolic profile of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by these interactions, affecting its bioavailability and activity within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the mitochondria, where it exerts its effects on mitochondrial function and energy metabolism . Targeting signals and post-translational modifications may direct this compound to specific compartments within the cell, influencing its overall impact on cellular processes.

Properties

IUPAC Name

propan-2-yl N-(3-chloro-4-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-6(2)15-10(14)12-7-3-4-9(13)8(11)5-7/h3-6,13H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODWUFQKCTUNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182866
Record name 4-Hydroxychlorpropham
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28705-96-6
Record name 4-Hydroxychlorpropham
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028705966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxychlorpropham
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name propan-2-yl N-(3-chloro-4-hydroxyphenyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-amino-2-chlorophenol (21.45 grams, 0.15 mole) in dry DMF (150 ml.) and pyridine (11.8 grams) is added at 0°C. slowly dropwise with stirring isopropyl chloroformate (16.5 grams, 0.016 mole). After 4 hours at 0° C. to 5°C., a further one gram of isopropyl chloroformate is added. The mixture is stirred at 25°C. for 16 hours, then poured into ice-dilute hydrochloric acid. After 4 hours stirring and scratching, a solid separates out and is filtered off. Crystallization from methanol gives 14.5 grams, 42%, melting point 89°C. to 90°C.
Quantity
21.45 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Hydroxychlorpropham
Reactant of Route 2
Reactant of Route 2
4-Hydroxychlorpropham
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Hydroxychlorpropham
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Hydroxychlorpropham
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Hydroxychlorpropham
Reactant of Route 6
4-Hydroxychlorpropham
Customer
Q & A

Q1: What is the metabolic fate of Chlorpropham in isolated rat hepatocytes, and how does inhibiting sulfation and glucuronidation pathways affect this process?

A1: The provided abstract investigates the metabolism and cytotoxicity of Chlorpropham (CIPC) and its key metabolites, including 4-Hydroxychlorpropham, in isolated rat hepatocytes []. The study specifically examines the impact of partially inhibiting sulfation and glucuronidation reactions, which are major metabolic pathways for xenobiotics in the liver. While the abstract doesn't detail the exact metabolic transformations observed, it highlights the importance of these pathways in CIPC detoxification. By understanding how modulating these pathways affects this compound formation and clearance, researchers can gain insights into potential drug-drug interactions and inter-individual variability in CIPC metabolism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.